

# Application Notes and Protocols for EPZ-719 in Mouse Models

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## Compound of Interest

Compound Name: EPZ-719

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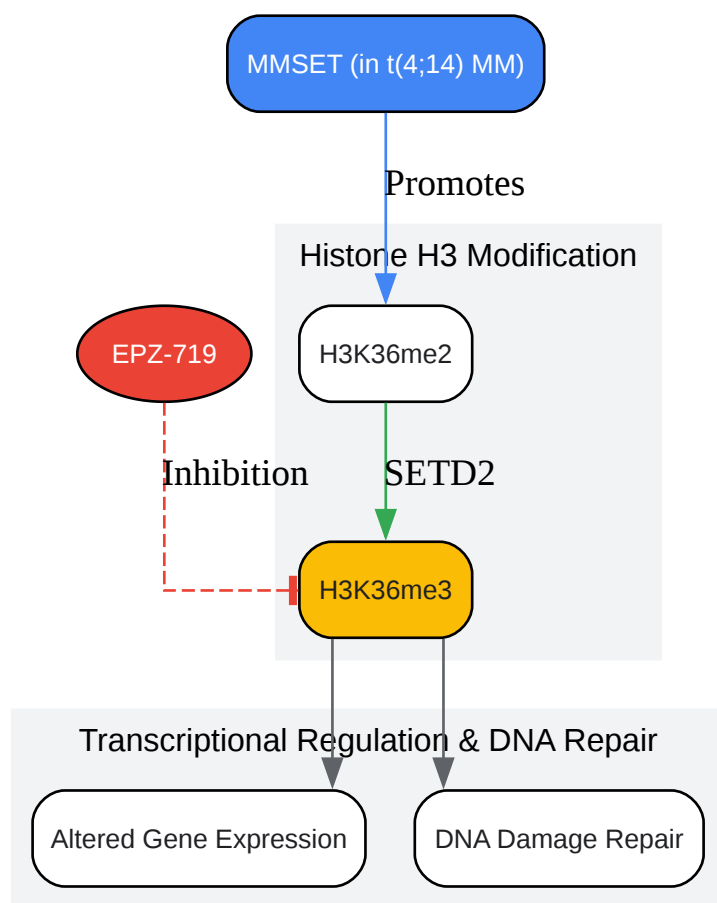
These application notes provide a comprehensive overview of the dosing, administration, and observed efficacy of **EPZ-719**, a selective inhibitor of the histone methyltransferase SETD2, in preclinical mouse models of multiple myeloma. The following protocols and data are intended to guide researchers in designing and executing in vivo studies with this compound.

## Introduction

**EPZ-719** is a potent and selective, orally bioavailable small molecule inhibitor of SETD2. SETD2 is the sole methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA repair, and RNA splicing. In certain cancers, such as multiple myeloma with a t(4;14) translocation, the dysregulation of histone methylation pathways, including the one involving SETD2, is a key driver of oncogenesis. **EPZ-719** was developed to probe the therapeutic potential of SETD2 inhibition in these contexts.

## Signaling Pathway of SETD2

The diagram below illustrates the central role of SETD2 in the histone methylation cascade and its inhibition by **EPZ-719**.



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Caption: SETD2-mediated H3K36 trimethylation and its inhibition by **EPZ-719**.

## Quantitative Data

The following tables summarize the pharmacokinetic and in vivo efficacy data for **EPZ-719** in mouse models.

### Table 1: Pharmacokinetic Parameters of EPZ-719 in Mice[1]

Parameter	Value	Administration Route	Dose (mg/kg)	Formulation
Oral Absorption	High	Oral	10	0.5% CMC / 0.1% Tween80
In Vivo Clearance	Relatively High	Oral	10	0.5% CMC / 0.1% Tween80
Fraction Absorbed (Fa)	0.6	Oral	10	0.5% CMC / 0.1% Tween80

**Table 2: In Vivo Efficacy of EPZ-719 in Multiple Myeloma Xenograft Models[2]**

Mouse Model	Genetic Background	Maximum Tumor Growth Inhibition (TGI)	Notes
Myeloma Xenograft	t(4;14) mutation	Up to 95%	Tumor regressions observed at the three highest doses tested.
Myeloma Xenograft	Without t(4;14) mutation (Model 1)	79%	Efficacy observed at a high dose.
Myeloma Xenograft	Without t(4;14) mutation (Model 2)	92%	Efficacy observed at a high dose.

## Experimental Protocols

### Protocol 1: Formulation of EPZ-719 for Oral Administration

This protocol provides two options for formulating **EPZ-719** for in vivo studies.

Option A: Carboxymethylcellulose (CMC)-based Formulation[1]

- Prepare a vehicle solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.
- Weigh the required amount of **EPZ-719** powder.
- Create a slurry by adding a small amount of the vehicle to the **EPZ-719** powder and mixing thoroughly.
- Gradually add the remaining vehicle to the slurry while continuously stirring or vortexing until a homogenous suspension is achieved.
- The final formulation should be prepared fresh daily before administration.

#### Option B: Alternative Formulations for Solubility Enhancement

For potentially improved solubility, the following formulations can be considered. It is recommended to first prepare a clear stock solution in DMSO.

- PEG300/Tween-80/Saline:
  - Prepare a stock solution of **EPZ-719** in DMSO (e.g., 12.5 mg/mL).
  - To prepare a 1 mL working solution, add 100  $\mu$ L of the DMSO stock solution to 400  $\mu$ L of PEG300 and mix.
  - Add 50  $\mu$ L of Tween-80 and mix.
  - Add 450  $\mu$ L of saline to reach the final volume of 1 mL.
- SBE- $\beta$ -CD in Saline:
  - Prepare a stock solution of **EPZ-719** in DMSO (e.g., 125 mg/mL).
  - To prepare a 1 mL working solution, add 100  $\mu$ L of the DMSO stock solution to 900  $\mu$ L of a 20% SBE- $\beta$ -CD solution in saline and mix.

## Protocol 2: In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **EPZ-719** in a subcutaneous xenograft mouse model.

### 1. Cell Culture and Implantation:

- Culture a human multiple myeloma cell line (e.g., KMS-11, which has a t(4;14) translocation) under standard conditions.
- Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of medium and Matrigel.
- Subcutaneously inject the cell suspension (e.g.,  $5-10 \times 10^6$  cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

### 2. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and vehicle control groups.

### 3. Dosing and Administration:

- Administer **EPZ-719** or the vehicle control orally (p.o.) according to the desired dosing schedule (e.g., once or twice daily).
- The dose levels should be determined based on preliminary tolerability and pharmacokinetic studies. Based on the reported high efficacy, a dose-response study would be appropriate.
- Continue treatment for a specified duration (e.g., 21-28 days).

### 4. Efficacy and Pharmacodynamic Assessment:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis.
- To assess target engagement, measure the levels of H3K36me3 in tumor tissue lysates via Western blotting or immunohistochemistry. A reduction in H3K36me3 levels in the **EPZ-719**-treated group compared to the vehicle group would indicate target inhibition.

## Experimental Workflow

The following diagram provides a visual representation of a typical in vivo efficacy study workflow.



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Caption: A generalized workflow for an in vivo xenograft study with **EPZ-719**.

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## References

- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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